molecular formula C11H17ClN2O2 B13440776 (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride

(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride

Cat. No.: B13440776
M. Wt: 244.72 g/mol
InChI Key: YJFAWAJKJGGYOS-HNCPQSOCSA-N
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Description

(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 3-methoxypropanoic acid.

    Formation of Amide Bond: The amide bond is formed through a condensation reaction between benzylamine and 3-methoxypropanoic acid, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2R)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products:

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated benzyl derivatives.

Scientific Research Applications

(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding due to its specific stereochemistry.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to various biological effects.

Comparison with Similar Compounds

    (2S)-2-amino-N-benzyl-3-methoxypropanamide: The enantiomer of the compound, which may exhibit different biological activities.

    N-benzyl-3-methoxypropanamide: A non-chiral analog with potentially different chemical and biological properties.

Uniqueness:

    Chirality: The (2R)-enantiomer’s specific stereochemistry imparts unique biological activity and selectivity.

    Chemical Behavior: The presence of the methoxy group and benzylamine moiety contributes to its distinct reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of (2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

(2R)-2-amino-N-benzyl-3-methoxypropanamide;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

YJFAWAJKJGGYOS-HNCPQSOCSA-N

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)N.Cl

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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